molecular formula C9H11BO4 B8768597 (2-ethoxy-6-formylphenyl)boronic acid

(2-ethoxy-6-formylphenyl)boronic acid

Cat. No.: B8768597
M. Wt: 193.99 g/mol
InChI Key: AEMBYHVLUFBRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ethoxy-6-formylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of an ethoxy group and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-ethoxy-6-formylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (2-ethoxy-6-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalyst, aryl or vinyl halides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-ethoxy-6-formylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and drug delivery systems. The compound can also participate in cross-coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2-Bromo-3-ethoxy-6-fluorophenylboronic acid

Comparison: (2-ethoxy-6-formylphenyl)boronic acid is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions compared to other formylphenylboronic acids. For instance, the position of the formyl group can significantly influence the compound’s reactivity and the types of products formed in various reactions .

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

(2-ethoxy-6-formylphenyl)boronic acid

InChI

InChI=1S/C9H11BO4/c1-2-14-8-5-3-4-7(6-11)9(8)10(12)13/h3-6,12-13H,2H2,1H3

InChI Key

AEMBYHVLUFBRMS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OCC)C=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of diisopropyl 2-(1,3-dioxolan-2-yl)-6-ethoxyphenylboronate (136 g, 0.42 mol) in THF (500 mL) was added diluted HCl (2N, 200 mL) slowly at room temperature with stirring. After stirred for 1.5 h at room temperature, the reaction mixture was basified with 20% aqueous solution of NaOH to pH=12 and then washed with EtOAc (2×100 mL). The aqueous layer was acidified by using the diluted HCl (2N) to pH=2 and then extracted with EtOAc (3×100 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated to dryness. The residue was purified by column chromatography on silica gel to give the target compound as white solid (80 g, yield 83%). 1H NMR (400 MHz, DMSO-d) δ 9.93 (s, 1H), 7.92 (s, 2H), 7.45-7.48 (m, 2H), 7.23-7.28 (d, 1H), 4.01-4.06 (m, 2H), 1.69-1.20 (m, 3H).
Name
diisopropyl 2-(1,3-dioxolan-2-yl)-6-ethoxyphenylboronate
Quantity
136 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.